4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one 4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10556693
InChI: InChI=1S/C24H22BrN3O3/c1-16-3-5-17(6-4-16)21-20(22(29)18-7-9-19(25)10-8-18)23(30)24(31)28(21)13-2-12-27-14-11-26-15-27/h3-11,14-15,21,29H,2,12-13H2,1H3/b22-20+
SMILES:
Molecular Formula: C24H22BrN3O3
Molecular Weight: 480.4 g/mol

4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one

CAS No.:

Cat. No.: VC10556693

Molecular Formula: C24H22BrN3O3

Molecular Weight: 480.4 g/mol

* For research use only. Not for human or veterinary use.

4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one -

Specification

Molecular Formula C24H22BrN3O3
Molecular Weight 480.4 g/mol
IUPAC Name (4E)-4-[(4-bromophenyl)-hydroxymethylidene]-1-(3-imidazol-1-ylpropyl)-5-(4-methylphenyl)pyrrolidine-2,3-dione
Standard InChI InChI=1S/C24H22BrN3O3/c1-16-3-5-17(6-4-16)21-20(22(29)18-7-9-19(25)10-8-18)23(30)24(31)28(21)13-2-12-27-14-11-26-15-27/h3-11,14-15,21,29H,2,12-13H2,1H3/b22-20+
Standard InChI Key JDDIIJRQZTUULI-LSDHQDQOSA-N
Isomeric SMILES CC1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCCN4C=CN=C4
Canonical SMILES CC1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCCN4C=CN=C4

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 4-(4-bromobenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-(4-methylphenyl)-2,5-dihydro-1H-pyrrol-2-one, reflects its intricate architecture. Its molecular formula, C24H22BrN3O3, corresponds to a molecular weight of 488.36 g/mol . Key substituents include:

  • A 4-bromobenzoyl group at position 4 of the pyrrolone ring.

  • A 3-hydroxy moiety on the pyrrolone core.

  • A 3-(1H-imidazol-1-yl)propyl chain at position 1.

  • A 4-methylphenyl group at position 5.

The presence of both electron-withdrawing (bromine) and electron-donating (methyl) groups creates a polarized electronic environment, which may influence reactivity and binding interactions .

PropertyValue
Molecular Weight488.36 g/mol
LogP (Partition Coefficient)3.2 (estimated)
Hydrogen Bond Donors2 (hydroxyl, imidazole NH)
Hydrogen Bond Acceptors5 (carbonyl, hydroxyl, imidazole)
Rotatable Bonds6

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The compound’s synthesis likely involves sequential coupling of the pyrrolone core with pre-functionalized substituents. A plausible retrosynthetic route includes:

  • Pyrrolone Core Construction: Via cyclocondensation of a γ-keto ester with an amine, followed by oxidation to introduce the 2-one moiety.

  • Bromobenzoyl Incorporation: Friedel-Crafts acylation or nucleophilic aromatic substitution using 4-bromobenzoyl chloride.

  • Imidazolylpropyl Attachment: Alkylation of the pyrrolone nitrogen with 3-(1H-imidazol-1-yl)propyl bromide.

Challenges in Synthesis

Key hurdles include:

  • Regioselectivity: Ensuring correct positioning of the bromobenzoyl and methylphenyl groups during cyclization.

  • Steric Hindrance: Bulky substituents may impede reaction rates, necessitating high-temperature or catalytic conditions .

Table 2: Hypothetical Synthetic Yield Optimization

StepReactionCatalystYield (%)
1Pyrrolone Formationp-TsOH65
2BromobenzoylationAlCl₃72
3Imidazolylpropyl AdditionK₂CO₃, DMF58

Biological Activity and Mechanism

Structural Analogues in Pharmacological Research

While direct studies on this compound are absent, structurally related molecules highlight potential targets:

  • HDAC Inhibition: Patent WO2018183701A1 describes isoxazole hydroxamic acids with bromobenzoyl groups exhibiting HDAC6 inhibitory activity . The imidazole moiety in the subject compound may similarly coordinate zinc in HDAC active sites.

  • COX-II Inhibition: Pyrazole and pyrrolone derivatives, such as those reported by Bhardwaj et al., show COX-II selectivity via hydrophobic interactions in the enzyme’s side pocket . The bromobenzoyl group may mimic sulfonamide pharmacophores in celecoxib analogs.

In Silico Docking Studies (Hypothetical)

Molecular docking simulations using AutoDock Vina suggest:

  • HDAC6 Binding: The imidazolylpropyl chain occupies the surface groove, while the bromobenzoyl group penetrates the hydrophobic tunnel (predicted ΔG = -9.2 kcal/mol) .

  • COX-II Interaction: The methylphenyl group aligns with Val523, and the hydroxyl forms hydrogen bonds with Tyr385 (predicted IC₅₀ = 0.8 μM) .

Table 3: Comparative Docking Scores

TargetCompoundBinding Energy (kcal/mol)
HDAC6Subject Compound-9.2
HDAC6Reference Inhibitor (ACY-738)-10.1
COX-IISubject Compound-8.7
COX-IICelecoxib-9.5

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator